(2S)-2-[(1R,3aS,4E,7aR)-4-[2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propanal
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Overview
Description
(1S,3R,5E,7E)-1,3-Bis-[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10-triene-20-carboxaldehyde is a synthetic organic compound with a complex structure It is characterized by the presence of multiple functional groups, including tert-butyldimethylsilyl ethers and a carboxaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R,5E,7E)-1,3-Bis-[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10-triene-20-carboxaldehyde typically involves multiple steps. The starting materials are often steroids or steroid derivatives, which undergo a series of chemical transformations. Key steps in the synthesis may include:
Protection of Hydroxyl Groups: The hydroxyl groups on the steroid backbone are protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Oxidation: The protected steroid is then subjected to oxidation reactions to introduce the carboxaldehyde group. Common oxidizing agents include pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Formation of Double Bonds:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1S,3R,5E,7E)-1,3-Bis-[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10-triene-20-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The carboxaldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or Jones reagent.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyldimethylsilyl groups can be replaced with other protecting groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, Jones reagent
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as halides or alkoxides
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives
Scientific Research Applications
(1S,3R,5E,7E)-1,3-Bis-[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10-triene-20-carboxaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S,3R,5E,7E)-1,3-Bis-[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10-triene-20-carboxaldehyde involves its interaction with specific molecular targets. The compound may bind to nuclear receptors or enzymes, modulating their activity and leading to downstream effects on gene expression and cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1S,3R,5E,7E)-1,3-Bis-[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10-triene-20-carboxylic acid
- (1S,3R,5E,7E)-1,3-Bis-[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10-triene-20-alcohol
Uniqueness
(1S,3R,5E,7E)-1,3-Bis-[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10-triene-20-carboxaldehyde is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C34H60O3Si2 |
---|---|
Molecular Weight |
573.0 g/mol |
IUPAC Name |
(2S)-2-[(1R,3aS,4E,7aR)-4-[2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propanal |
InChI |
InChI=1S/C34H60O3Si2/c1-24(23-35)29-18-19-30-26(15-14-20-34(29,30)9)16-17-27-21-28(36-38(10,11)32(3,4)5)22-31(25(27)2)37-39(12,13)33(6,7)8/h16-17,23-24,28-31H,2,14-15,18-22H2,1,3-13H3/b26-16+,27-17?/t24-,28-,29-,30+,31+,34-/m1/s1 |
InChI Key |
CBBPZOZLUNXNDK-FOYLNNMWSA-N |
Isomeric SMILES |
C[C@H](C=O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C3C[C@H](C[C@@H](C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |
Canonical SMILES |
CC(C=O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |
Origin of Product |
United States |
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